Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Catalog No.
S15367694
CAS No.
M.F
C18H27N3O2
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]no...

Product Name

Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

IUPAC Name

tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)21-12-18(13-21)8-10-20(11-9-18)15-7-5-4-6-14(15)19/h4-7H,8-13,19H2,1-3H3

InChI Key

ZIEBWCHEDSOUFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=CC=CC=C3N

Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which consists of two interconnected rings containing nitrogen atoms. The molecular formula of this compound is C15H22N4O2C_{15}H_{22}N_{4}O_{2}, and it features a tert-butyl group, a carboxylate moiety, and an amino-substituted phenyl group. This structural arrangement is significant for its potential biological activity and chemical reactivity.

Typical of compounds containing spirocyclic structures and functional groups such as amines and carboxylates. Key types of reactions include:

  • Substitution Reactions: The amino group can participate in nucleophilic substitutions, allowing for the introduction of various substituents.
  • Reduction Reactions: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.
  • Acid-Base Reactions: The carboxylate group can act as an acid or base, participating in proton transfer reactions.

These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.

The biological activity of tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has been explored in various studies, particularly regarding its potential as a therapeutic agent. This compound may exhibit:

  • Antitumor Activity: Preliminary studies suggest that it could influence pathways involved in cancer cell proliferation.
  • Neuroprotective Effects: Due to its ability to interact with neurotransmitter systems, it may offer protective effects against neurodegenerative diseases.

Further research is needed to elucidate the specific mechanisms of action and therapeutic potential.

The synthesis of tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves several steps:

  • Formation of the Spirocyclic Structure: This can be achieved through cyclization reactions involving suitable precursors such as piperidine derivatives and malonic acid derivatives.
  • Introduction of Functional Groups: The amino group can be introduced via amination reactions using appropriate amines.
  • Carboxylation: The tert-butyl ester is formed through esterification reactions with tert-butyl alcohol.

These methods allow for the controlled synthesis of the compound with high purity and yield.

Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting specific diseases such as cancer and neurodegenerative disorders.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Biological Studies: The compound can be utilized in research focused on understanding receptor interactions and signaling pathways.

Studies on the interactions of tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate with biological targets have shown that it may bind to specific proteins involved in cellular signaling pathways. Notably, its interaction with the von Hippel-Lindau protein suggests potential implications in regulating hypoxia-inducible factors, which are crucial in cancer biology.

Several compounds share structural similarities with tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylateSimilar spiro structure without amino substitutionLacks the phenyl group; primarily studied for different biological applications
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylateContains a hydroxyl group instead of an amino groupPotentially different reactivity due to hydroxyl functionality
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylateLarger spirocyclic frameworkDifferent ring size affects chemical properties and biological activity

The uniqueness of tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

317.21032711 g/mol

Monoisotopic Mass

317.21032711 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-11

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